Neu5Ac2-alpha-PNP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

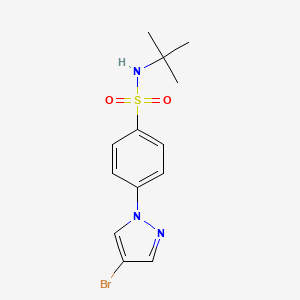

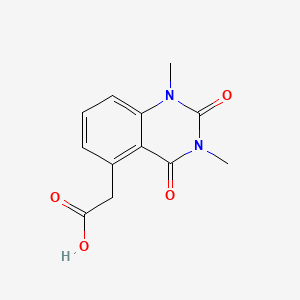

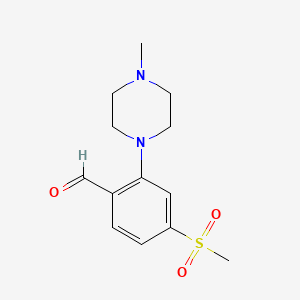

Neu5Ac2-alpha-PNP, also known as 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic Acid Sodium Salt, is a chemical compound with the molecular formula C17H21N2NaO11 and a molecular weight of 452.35 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H21N2NaO11 . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis

This compound appears as a yellow solid . It is soluble in water and methanol . It has a melting point between 148 °C and 153 °C . The sodium content is 5.9% .Aplicaciones Científicas De Investigación

Role in Erythrocyte Membrane Composition

Research has shown that the human erythrocyte membrane's sialic acids, including Neu5Ac, exhibit diversity correlated with blood groups. This diversity has implications for blood transfusion compatibility and immune recognition. The study by Bulai et al. (2003) elucidated the composition of glycoprotein- and glycolipid-bound sialic acids in erythrocytes, highlighting the presence of Neu5Ac among other sialic acid derivatives (Bulai et al., 2003).

Involvement in Glycoconjugate Biosynthesis

The biosynthesis of N-glycolyneuraminic acid (Neu5Gc) from Neu5Ac, through the action of cytosolic sugar nucleotide pools, is essential for the development and maintenance of glycoconjugates. This process is crucial for cellular communication and pathogen interaction. Muchmore et al. (1989) investigated the primary site of hydroxylation in the conversion of Neu5Ac to Neu5Gc, providing insights into the enzymatic pathways involved in sialic acid metabolism (Muchmore et al., 1989).

Cancer Research and Sialic Acids

Sialic acids like Neu5Ac and Neu5Gc have been found in various human tumors, suggesting their role in tumorigenesis and cancer progression. Malykh et al. (2001) reviewed the evidence for Neu5Gc in human tumors and discussed its potential applications in cancer diagnosis and treatment. The presence of these sialic acids in glycoconjugates could influence tumor cell behavior and immune evasion (Malykh et al., 2001).

Sialic Acid Receptors and Influenza Research

Neu5Ac's role as a receptor for pathogens, including influenza A virus, has been a subject of extensive research. Studies like that of Ng et al. (2014) on ferrets, which, like humans, exclusively synthesize Neu5Ac, have provided valuable models for understanding human-adapted influenza A virus strains and developing antiviral strategies (Ng et al., 2014).

Technological Applications and Biocatalysis

The production of Neu5Ac through biocatalytic processes has garnered interest for its potential applications in medicine and biotechnology. Lin et al. (2013) explored the use of engineered Escherichia coli strains for efficient Neu5Ac production, demonstrating the biotechnological potential of manipulating sialic acid pathways for industrial applications (Lin et al., 2013).

Safety and Hazards

Mecanismo De Acción

Neu5Ac2-alpha-PNP, also known as 2-O-(P-Nitrophenyl)-Alpha-D-N-Acetylneuraminic Acid, Sodium Salt, X Hydrate, is a compound of interest in the field of proteomics research .

Target of Action

The primary target of this compound is the influenza virus hemagglutinin (HA), which is expressed in transfected human cells . HA is a viral surface protein that plays a crucial role in the infection process of the influenza virus.

Mode of Action

This compound interacts with its target, the influenza virus hemagglutinin, by binding to it . This binding is essential for infection, making this compound a potential therapeutic complement or alternative to immuno-prophylaxis in the control of flu epidemics .

Biochemical Pathways

It’s known that sialic acid, a category to which this compound belongs, plays vital roles in intercellular adhesion, signaling, and microbial attachment .

Pharmacokinetics

It’s known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The result of this compound’s action is the inhibition of the influenza virus by preventing the virus’s hemagglutinin from binding to the sialic acid receptor, which is essential for infection .

Action Environment

It’s known that the compound is stable at 4° c and has a melting point of >135° c (dec) .

Propiedades

IUPAC Name |

sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBQAEXLKFXKPM-PYEZJKNYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N2NaO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858193 |

Source

|

| Record name | sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123549-14-4 |

Source

|

| Record name | sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)

![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)